molecular formula C32H25N5O6 B5180797 4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B5180797
M. Wt: 575.6 g/mol
InChI Key: BHEUBBJANOVSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves multiple steps. The starting materials often include 2,4-dinitroaniline and other aromatic compounds. The synthesis process may involve:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Amination: Conversion of nitro groups to amino groups.

    Condensation: Formation of imine bonds between aromatic amines and aldehydes or ketones.

    Hydroxylation: Introduction of hydroxyl groups into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce aromatic amines.

Scientific Research Applications

4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: A simpler compound with similar nitro and amino groups.

    2,4,6-Trinitroaniline: Contains additional nitro groups, making it more reactive.

    4-Nitroaniline: A less complex compound with a single nitro group.

Uniqueness

4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N5O6/c1-19-7-3-6-10-27(19)35-32(39)25-15-21-8-4-5-9-24(21)26(31(25)38)18-33-29-16-22(12-11-20(29)2)34-28-14-13-23(36(40)41)17-30(28)37(42)43/h3-18,34,38H,1-2H3,(H,35,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEUBBJANOVSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.